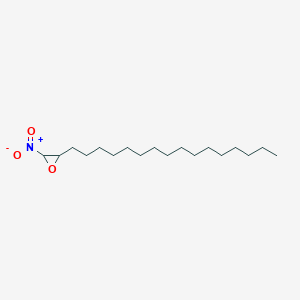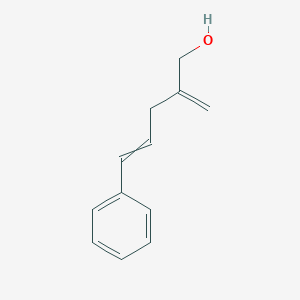
Methyl 3-(morpholin-4-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(morpholin-4-yl)but-2-enoate: is an acrylate ester characterized by the presence of a methyl group, a morpholine ring, and an acrylate group . This versatile compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials, serving as a valuable building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(morpholin-4-yl)but-2-enoate typically involves the reaction of morpholine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the morpholine on the acrylate ester .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane is common, and the reaction conditions are optimized to maximize the yield and purity of the product .
化学反応の分析
Types of Reactions: Methyl 3-(morpholin-4-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions include various substituted acrylates and morpholine derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Methyl 3-(morpholin-4-yl)but-2-enoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(morpholin-4-yl)but-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the morpholine ring attacks electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
Methyl 3-(morpholin-4-yl)prop-2-enoate: This compound is structurally similar but has a different position of the double bond.
Ethyl 3-(morpholin-4-yl)but-2-enoate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl 3-(morpholin-4-yl)but-2-enoate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a nucleophile and participate in a wide range of reactions makes it a valuable compound in organic synthesis .
特性
CAS番号 |
55370-56-4 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
methyl 3-morpholin-4-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h7H,3-6H2,1-2H3 |
InChIキー |
JZVQAAJEWINOCM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


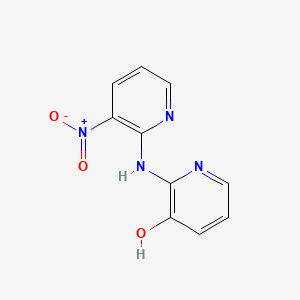
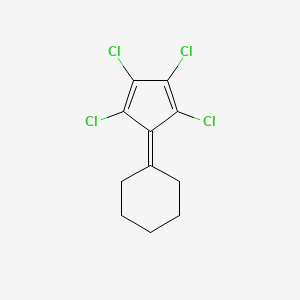
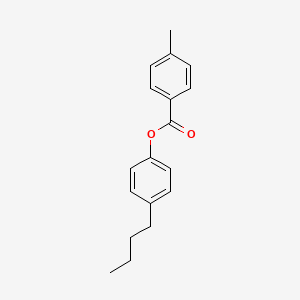
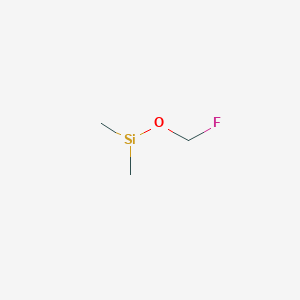
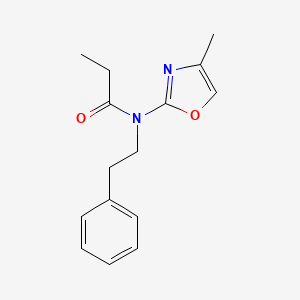
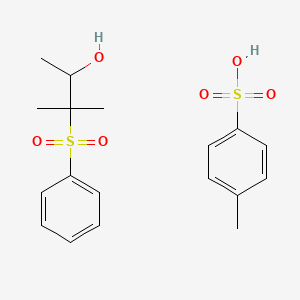
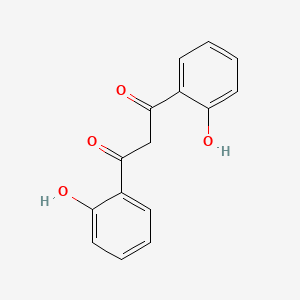
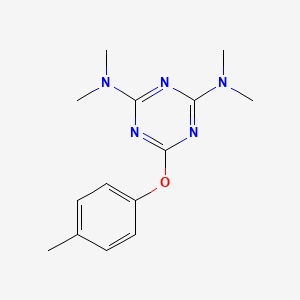

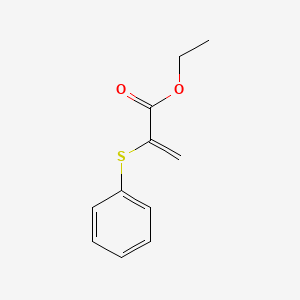
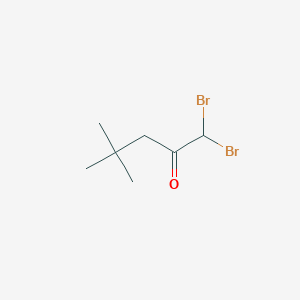
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
